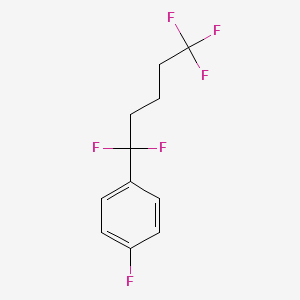
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a fluoro group at the para position and a pentafluoro-pentyl chain. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene typically involves the following steps:
Fluorination of Benzene: The initial step involves the introduction of a fluoro group to the benzene ring. This can be achieved through electrophilic aromatic substitution using fluorine gas or a fluorinating agent such as hydrogen fluoride.
Alkylation: The next step involves the alkylation of the fluoro-substituted benzene with a pentafluoro-pentyl halide. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group and the pentafluoro-pentyl chain can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluoro-substituted benzoic acids or reduction to form fluoro-substituted cyclohexanes.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Electrophilic Substitution: Fluorine gas, hydrogen fluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Fluoro-substituted derivatives.
Oxidation Products: Fluoro-substituted benzoic acids.
Reduction Products: Fluoro-substituted cyclohexanes.
Scientific Research Applications
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is primarily influenced by its fluorine content. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can also participate in hydrogen bonding and dipole-dipole interactions, influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
- 1-Fluoro-4-(1,1,2,2,2-pentafluoro-ethyl)-benzene
- 1-Fluoro-4-(1,1,3,3,3-pentafluoro-propyl)-benzene
- 1-Fluoro-4-(1,1,4,4,4-pentafluoro-butyl)-benzene
Comparison: 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is unique due to the length of its pentafluoro-pentyl chain, which imparts distinct steric and electronic effects compared to shorter chain analogs. This can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-fluoro-4-(1,1,5,5,5-pentafluoropentyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6/c12-9-4-2-8(3-5-9)10(13,14)6-1-7-11(15,16)17/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMFFZXVJROFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
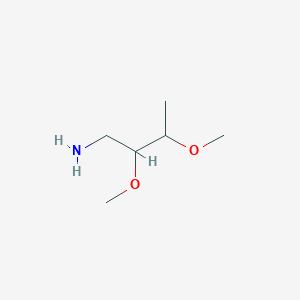
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
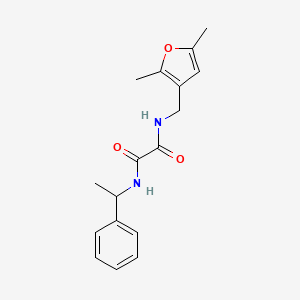
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
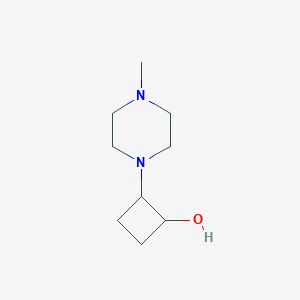
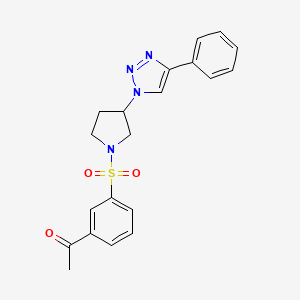
![1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2384821.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)
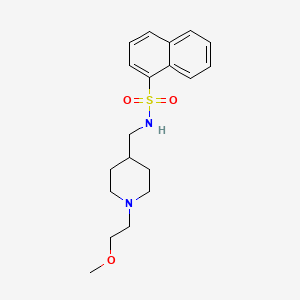
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
